molecular formula C8H16O4S B14576885 2-Hydroxyoct-1-ene-1-sulfonic acid CAS No. 61103-33-1

2-Hydroxyoct-1-ene-1-sulfonic acid

Cat. No.: B14576885
CAS No.: 61103-33-1
M. Wt: 208.28 g/mol
InChI Key: FIPJTVPVVPIDQL-UHFFFAOYSA-N
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Description

2-Hydroxyoct-1-ene-1-sulfonic acid is an organic compound that features both a hydroxyl group and a sulfonic acid group attached to an octene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyoct-1-ene-1-sulfonic acid typically involves the addition of a sulfonic acid group to an octene derivative. One common method is the electrophilic addition of sulfur trioxide to octene, followed by hydrolysis to introduce the hydroxyl group. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure regioselectivity and yield optimization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of heterogeneous catalysts can also facilitate the reaction and allow for easier separation and purification of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming a sulfonic acid derivative.

    Reduction: The compound can be reduced to form the corresponding alkane sulfonic acid.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of sulfonic acid derivatives with carbonyl groups.

    Reduction: Formation of alkane sulfonic acids.

    Substitution: Formation of various substituted sulfonic acid derivatives.

Scientific Research Applications

2-Hydroxyoct-1-ene-1-sulfonic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfonic acids.

    Industry: It is used in the production of surfactants, detergents, and other industrial chemicals due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 2-Hydroxyoct-1-ene-1-sulfonic acid involves its ability to participate in various chemical reactions due to the presence of both hydroxyl and sulfonic acid groups. These functional groups allow the compound to act as both a nucleophile and an electrophile, facilitating a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

    p-Toluenesulfonic acid: A common sulfonic acid used in organic synthesis.

    Methanesulfonic acid: Another sulfonic acid with similar reactivity but a simpler structure.

    Benzenesulfonic acid: A sulfonic acid with an aromatic ring, used in various industrial applications.

Uniqueness: 2-Hydroxyoct-1-ene-1-sulfonic acid is unique due to its combination of an alkene backbone with both hydroxyl and sulfonic acid groups. This dual functionality allows it to participate in a broader range of chemical reactions compared to simpler sulfonic acids. Its structure also provides amphiphilic properties, making it useful in applications requiring both hydrophilic and hydrophobic interactions.

Properties

CAS No.

61103-33-1

Molecular Formula

C8H16O4S

Molecular Weight

208.28 g/mol

IUPAC Name

2-hydroxyoct-1-ene-1-sulfonic acid

InChI

InChI=1S/C8H16O4S/c1-2-3-4-5-6-8(9)7-13(10,11)12/h7,9H,2-6H2,1H3,(H,10,11,12)

InChI Key

FIPJTVPVVPIDQL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=CS(=O)(=O)O)O

Origin of Product

United States

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